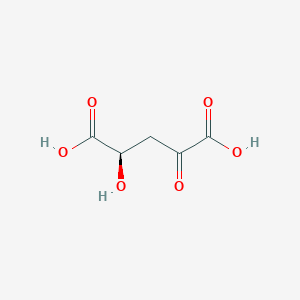
D-4-Hydroxy-2-oxoglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-4-hydroxy-2-oxoglutaric acid is a 4-hydroxy-2-oxoglutaric acid having D-configuration. It is a conjugate acid of a D-4-hydroxy-2-oxoglutarate(2-).
D-4-Hydroxy-2-oxoglutarate, also known as D-4-hydroxy-2-ketoglutaric acid, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. D-4-Hydroxy-2-oxoglutarate is soluble (in water) and a moderately acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
1. Biochemical Role and Diversity
D-4-Hydroxy-2-oxoglutarate, also known as 2-oxoglutarate or 2OG, is integral in various biochemical processes. The diverse roles of 2-oxoglutarate-dependent oxygenases (2OGXs) encompass a range of oxidative reactions such as hydroxylations, N-demethylations, ring formations, rearrangements, desaturations, and halogenations. These enzymes function in crucial biological processes including collagen biosynthesis, plant and animal development, transcriptional regulation, nucleic acid modification/repair, fatty acid metabolism, and secondary metabolite biosynthesis. In medicine, they are therapeutic targets for conditions like anemia and cancer, and in agrochemistry, they play a role in herbicide degradation (Islam et al., 2018).
2. Structural Insights and Catalytic Mechanisms
Structural studies of 2-oxoglutarate-dependent oxygenases reveal a double-stranded β-helix core fold that supports a highly conserved triad of iron binding residues and a less conserved 2-oxoglutarate co-substrate binding site. The variability in primary substrate binding elements among these enzymes contributes to their vast range of biochemical functions (McDonough et al., 2010).
3. Inhibition and Therapeutic Potential
The inhibition of 2-oxoglutarate-dependent oxygenases, particularly those that regulate transcription, offers significant therapeutic potential. These enzymes are targeted for various diseases, including anemia, inflammation, and cancer. The development of inhibitors for these enzymes has roots in agriculture, extending to clinical applications in cardioprotection (Rose et al., 2011).
4. Industrial Applications
In industrial contexts, 2-oxoglutarate-dependent oxygenases are versatile biocatalysts for the activation of C–H bonds. Their ability to accept a variety of small and large molecules makes them promising candidates for the manufacture of amino acids and antibiotics (Peters & Buller, 2019).
5. Evolution and Diversity in Plants
The 2-oxoglutarate-dependent dioxygenase superfamily is a significant enzyme family in the plant genome, involved in various metabolic processes. Evolutionary analysis in plants shows diversification in this enzyme class, particularly in the DOXC class, which is involved in specialized metabolism of phytochemicals (Kawai et al., 2014).
6. Role in Translation Control
2-Oxoglutarate-dependent oxygenases, such as OGFOD1, are involved in translation control through the hydroxylation of ribosomal proteins. The activity of these enzymes influences translational stress pathways, highlighting their importance in cellular growth and response mechanisms (Singleton et al., 2014).
Propiedades
Nombre del producto |
D-4-Hydroxy-2-oxoglutarate |
|---|---|
Fórmula molecular |
C5H6O6 |
Peso molecular |
162.1 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1 |
Clave InChI |
WXSKVKPSMAHCSG-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



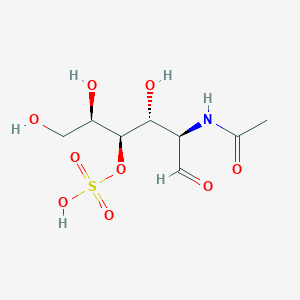
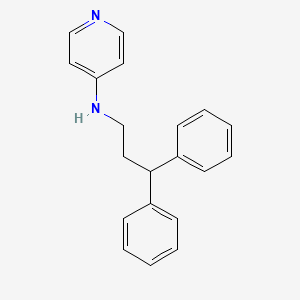
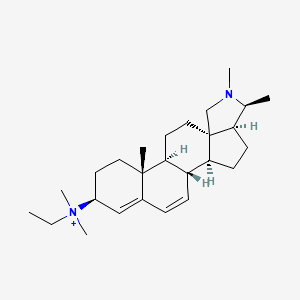

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)
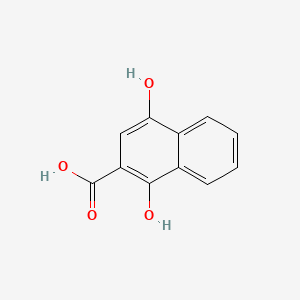
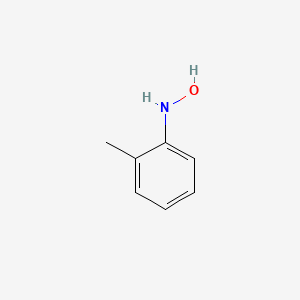

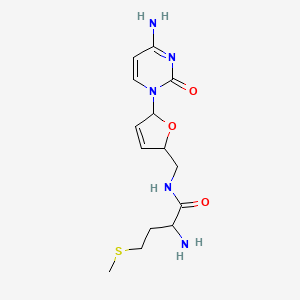
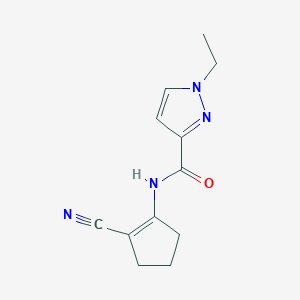
![2-Bromo-1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B1201477.png)
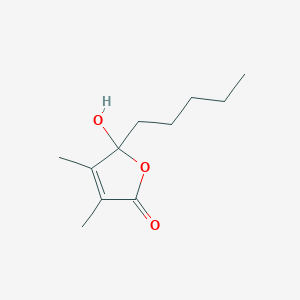
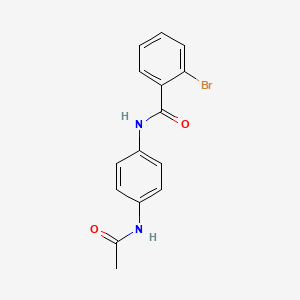
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)